

Branaplam's Modulation of SMN2 Splicing: A

**Technical Overview** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Nvp-qav-572 |           |
| Cat. No.:            | B3182608    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy.[1] The genetic basis of SMA lies in the homozygous deletion or mutation of the Survival of Motor Neuron 1 (SMN1) gene.[2][3] A paralogous gene, SMN2, exists in humans; however, due to a single nucleotide transition (C-to-T) in exon 7, it predominantly produces a truncated, unstable SMN protein that is rapidly degraded.[2] This is because the C-to-T change disrupts an exonic splicing enhancer, leading to the exclusion of exon 7 from the final mRNA transcript.[2] Consequently, only a small fraction of the transcripts from the SMN2 gene are full-length and produce functional SMN protein.[2][3] The therapeutic strategy for SMA, therefore, has largely focused on modulating the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein.[2]

Branaplam (formerly known as LMI070 or NVS-SM1) is an orally bioavailable, brain-penetrant small molecule, developed to be a splicing modulator of SMN2.[4][5][6] This pyridazine derivative was identified through high-throughput screening and subsequent optimization for its ability to promote the inclusion of exon 7 in SMN2 mRNA.[4][6][7] While its development for SMA was discontinued, and a subsequent trial for Huntington's disease was also halted due to safety concerns, the study of branaplam has provided significant insights into the mechanisms of small molecule-mediated splicing modulation.[5][8][9]



### **Core Mechanism of Action**

Branaplam's primary mechanism of action in the context of SMA is the correction of SMN2 pre-mRNA splicing. It interacts with the spliceosome, the cellular machinery responsible for splicing, to promote the inclusion of exon 7.[4][7] Specifically, branaplam stabilizes the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of exon 7.[7][10][11] This stabilization enhances the binding affinity of the U1 snRNP to this splice site, a crucial step in defining the exon and ensuring its inclusion in the mature mRNA transcript.[7][11] By facilitating the inclusion of exon 7, branaplam effectively converts the SMN2 gene into a producer of full-length, functional SMN protein.[2][7]

Interestingly, branaplam was later found to also modulate the splicing of the huntingtin (HTT) gene transcript. In this context, it promotes the inclusion of a "pseudoexon," which introduces a premature termination codon.[12][13] This leads to the degradation of the HTT mRNA through nonsense-mediated decay, ultimately reducing the levels of the huntingtin protein.[12][14] This dual activity highlights the potential for small molecule splicing modulators to be repurposed for different genetic diseases.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medicineinnovates.com [medicineinnovates.com]
- 2. books.rsc.org [books.rsc.org]
- 3. A SMN2 Splicing Modifier Rescues the Disease Phenotypes in an In Vitro Human Spinal Muscular Atrophy Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Branaplam Wikipedia [en.wikipedia.org]
- 6. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. smanewstoday.com [smanewstoday.com]
- 9. hdsa.org [hdsa.org]
- 10. researchgate.net [researchgate.net]
- 11. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A spoonful of branaplam helps the huntingtin go down HDBuzz [en.hdbuzz.net]
- 13. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Branaplam's Modulation of SMN2 Splicing: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182608#branaplam-smn2-splicing-modulation]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com